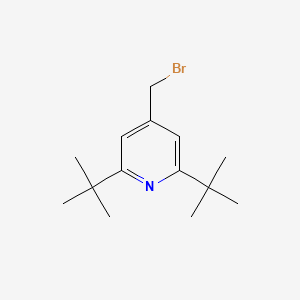

4-(Bromomethyl)-2,6-di-tert-butylpyridine

Beschreibung

Contextualization within Sterically Hindered Pyridine (B92270) Derivatives and Their Chemical Significance

4-(Bromomethyl)-2,6-di-tert-butylpyridine belongs to a class of compounds known as sterically hindered pyridines. The defining characteristic of these molecules is the presence of bulky substituents, in this case, two tert-butyl groups, at the positions adjacent (ortho) to the nitrogen atom in the pyridine ring. This steric bulk significantly influences the chemical properties of the molecule, most notably by impeding the approach of other molecules to the nitrogen atom.

This steric hindrance has profound implications for its reactivity. While the nitrogen atom of a typical pyridine is both basic and nucleophilic, the bulky tert-butyl groups in 2,6-di-tert-butylpyridine (B51100) and its derivatives largely obstruct its nucleophilic character. wikipedia.org Consequently, these compounds are often employed as non-nucleophilic bases. They can effectively scavenge protons (act as a Brønsted base) without interfering with electrophilic centers in a reaction mixture, a property that is highly desirable in many organic transformations. orgsyn.orgresearchgate.net The steric strain imparted by the tert-butyl groups can decrease the reactivity of the nitrogen atom by several orders of magnitude. researchgate.net

The parent compound, 2,6-di-tert-butylpyridine, is a well-known example of a sterically hindered base used in various chemical processes, including polymer chemistry and as a stabilizer. cymitquimica.com The introduction of a bromomethyl group at the 4-position of this sterically hindered scaffold, as in this compound, adds a reactive handle for further synthetic modifications, expanding its utility beyond that of a simple non-nucleophilic base.

Importance of the Pyridine Nucleus and Bromomethyl Functionality in Synthetic Strategies

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. acs.org Its aromatic nature and the presence of the nitrogen atom confer unique electronic properties that can be modulated by substituents. The ability to introduce functional groups onto the pyridine ring is a cornerstone of modern synthetic chemistry.

The bromomethyl group (-CH2Br) is a highly valuable functional group in synthetic organic chemistry. The carbon-bromine bond is relatively weak, making the bromine atom a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of nucleophiles, enabling the construction of more complex molecules. The reactivity of the bromomethyl group can be influenced by its position on the pyridine ring and the presence of other substituents. For instance, the presence of electron-withdrawing groups on the pyridine ring can affect the reactivity of attached functional groups. nih.gov

In the context of this compound, the bromomethyl group at the 4-position provides a site for electrophilic reactivity, which is distinct from the hindered basicity of the pyridine nitrogen. This duality of function—a non-nucleophilic basic core with a reactive electrophilic side chain—makes it a versatile building block in multi-step syntheses. The bromomethyl group can participate in a variety of transformations, such as the formation of ethers, esters, amines, and carbon-carbon bonds, by reacting with appropriate nucleophiles.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has primarily focused on its application as a synthetic intermediate, leveraging the reactivity of the bromomethyl group while exploiting the steric hindrance of the di-tert-butylpyridine core. Investigations have explored its use in the synthesis of novel ligands for coordination chemistry, functional materials, and complex organic molecules.

One significant research trajectory involves the use of this compound to introduce the bulky 2,6-di-tert-butylpyridyl moiety into larger molecular frameworks. The steric bulk of this group can be used to control the local environment around a reactive center, influence conformational preferences, or provide kinetic stabilization to otherwise unstable species.

Another area of research has been its use in the preparation of functionalized pyridine derivatives. The bromomethyl group serves as a convenient anchor point for attaching various other functional groups, leading to the synthesis of a diverse library of substituted pyridines with potential applications in medicinal chemistry and materials science. While specific, large-scale academic studies focusing solely on this compound are not abundant, its utility is demonstrated in various synthetic procedures reported in the chemical literature. For instance, a synthetic route to produce the compound involves refluxing the starting materials for an extended period, followed by purification via column chromatography. guidechem.com

The table below summarizes the key properties and functionalities of this compound.

| Property | Description |

| Chemical Formula | C14H22BrN |

| Molar Mass | 284.24 g/mol |

| CAS Number | 81142-32-7 |

| Key Structural Features | Pyridine ring, two tert-butyl groups at positions 2 and 6, a bromomethyl group at position 4. |

| Primary Chemical Nature | Sterically hindered non-nucleophilic base with a reactive electrophilic side chain. |

| Key Reactivity of Bromomethyl Group | Undergoes nucleophilic substitution reactions. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(bromomethyl)-2,6-ditert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGQGAXLBUQGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513259 | |

| Record name | 4-(Bromomethyl)-2,6-di-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81142-32-7 | |

| Record name | 4-(Bromomethyl)-2,6-di-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 4 Bromomethyl 2,6 Di Tert Butylpyridine

Bromination Protocols for Pyridine (B92270) Scaffolds

Direct bromination at the benzylic position of a methyl-substituted pyridine is the most common approach for synthesizing the target compound. This transformation typically proceeds via a free-radical mechanism.

The most direct synthetic route to 4-(bromomethyl)-2,6-di-tert-butylpyridine involves the free-radical bromination of its methyl-substituted precursor, 2,6-di-tert-butyl-4-methylpyridine (B104953). guidechem.comsigmaaldrich.comnih.gov This reaction, often referred to as a Wohl-Ziegler reaction, selectively targets the benzylic hydrogens of the 4-methyl group. wikipedia.orgmissouri.edu

A common procedure involves refluxing a solution of 2,6-di-tert-butyl-4-methylpyridine with N-Bromosuccinimide (NBS) in a non-polar solvent, such as carbon tetrachloride (CCl₄). guidechem.commissouri.edu The reaction is initiated by a radical initiator, typically benzoyl peroxide or azobisisobutyronitrile (AIBN), or through photochemical means. wikipedia.orgdaneshyari.com The stability of the benzylic radical intermediate, which is resonance-stabilized by the pyridine ring, drives the selectivity for substitution at the methyl group rather than on the aromatic ring itself. gla.ac.uklibretexts.org A specific reported synthesis involves reacting 2,6-di-tert-butyl-4-methylpyridine with NBS and a catalytic amount of benzoyl peroxide in dry CCl₄ under reflux for an extended period, yielding the desired product. guidechem.com

The choice of brominating agent and the conditions under which the reaction is performed are crucial for maximizing the yield of the desired product while minimizing side reactions. N-Bromosuccinimide (NBS) is overwhelmingly the preferred reagent for allylic and benzylic brominations over molecular bromine (Br₂). masterorganicchemistry.com This preference is due to the ability of NBS to provide a low, constant concentration of Br₂ throughout the reaction, which suppresses competitive electrophilic addition of bromine to the aromatic ring. libretexts.orgmasterorganicchemistry.com

Free radical bromination is favored by non-polar solvents and radical initiators, whereas nuclear bromination (electrophilic substitution on the ring) is promoted by polar solvents. daneshyari.com The reaction can be initiated thermally, often by refluxing the mixture with AIBN or benzoyl peroxide, or photochemically with UV light, which can sometimes offer milder conditions and improved selectivity. wikipedia.orggla.ac.uk

Table 1: Comparison of Brominating Agents and Conditions

| Parameter | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |

|---|---|---|

| Reaction Type | Free-radical substitution at benzylic position (Wohl-Ziegler) | Primarily electrophilic aromatic substitution; can undergo radical reactions under specific conditions. |

| Selectivity | High for benzylic position. Minimizes ring bromination and other side reactions. masterorganicchemistry.com | Lower selectivity; prone to competing electrophilic addition to the aromatic ring. |

| Handling | Crystalline solid, easier and safer to handle. masterorganicchemistry.com | Fuming, corrosive, dense liquid; more hazardous to handle. masterorganicchemistry.com |

| Typical Initiator | AIBN, Benzoyl Peroxide, or UV light. wikipedia.org | UV light for radical pathway; Lewis acids (e.g., FeBr₃) for electrophilic pathway. |

| Solvent | Non-polar solvents like Carbon Tetrachloride (CCl₄) or Benzene. daneshyari.com | Varies with desired reaction; CCl₄ for radical, polar solvents or Lewis acids for electrophilic. |

Functional Group Interconversion Strategies Leading to the Bromomethyl Moiety

An alternative to direct bromination of the methyl group is the conversion of a pre-existing functional group at the 4-position into the desired bromomethyl moiety. A prominent example of this strategy is the nucleophilic substitution of a hydroxyl group.

This approach would utilize 4-(hydroxymethyl)-2,6-di-tert-butylpyridine as the precursor. This alcohol can be converted to the corresponding bromide using various brominating agents common for transforming alcohols into alkyl halides. Reagents such as phosphorus tribromide (PBr₃) or phosphorus pentabromide (PBr₅) are effective for this type of conversion. chemicalbook.com For instance, the analogous synthesis of 4-(bromomethyl)pyridine (B1298872) involves reacting 4-pyridinemethanol (B147518) with PBr₃ or PBr₅ in a solvent like chloroform. chemicalbook.com This established method suggests a viable pathway where 4-(hydroxymethyl)-2,6-di-tert-butylpyridine is treated with a suitable phosphorus bromide reagent to yield the target compound.

Advanced Synthetic Routes and Novel Precursor Utilization

Modern synthetic chemistry has seen a shift towards continuous flow processes, which offer significant advantages over traditional batch synthesis, including enhanced safety, scalability, and process control. rsc.org Photochemical benzylic brominations are particularly well-suited for flow chemistry, as the short path length of flow reactors allows for uniform irradiation, leading to higher efficiency and selectivity. acs.orgrsc.org

Advanced routes for the synthesis of this compound could employ a continuous photochemical flow reactor. acs.org A novel approach within this framework is the in situ generation of bromine, which avoids the direct handling of hazardous Br₂ or the use of NBS. researchgate.net One such system uses sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr) as bromine precursors. rsc.orgrsc.org These are fed into the flow reactor as separate streams, generating bromine just before it is mixed with the substrate (2,6-di-tert-butyl-4-methylpyridine) and irradiated to initiate the radical reaction. rsc.org This method allows for precise control over the stoichiometry and reaction time, significantly improving safety and process mass intensity (PMI). rsc.orgresearchgate.net

Optimization of Reaction Parameters for Enhanced Chemical Yield and Purity

To maximize the efficiency of the synthesis of this compound, several reaction parameters must be carefully optimized. This optimization is crucial for increasing the chemical yield and ensuring the final product's purity by minimizing the formation of byproducts, such as the starting material or di-brominated species.

Key parameters include the stoichiometry of the brominating agent, reaction temperature, concentration, and reaction time. rsc.org For photochemical methods, the wavelength and intensity of the light source are also critical variables. acs.org In batch reactions, using a slight excess of NBS (e.g., 1.1 equivalents) can help drive the reaction to completion, but a large excess may lead to over-bromination. guidechem.com Temperature control is vital; while reflux is common for thermal initiation, lower temperatures might be possible with photo-initiation, potentially improving selectivity. gla.ac.uk In continuous flow systems, residence time within the irradiated zone is a key parameter that can be precisely controlled to optimize conversion and selectivity. rsc.orgrsc.org

Table 2: Impact of Reaction Parameters on Synthesis Optimization

| Parameter | Effect on Reaction | Optimization Goal |

|---|---|---|

| Reagent Stoichiometry | Affects conversion rate and potential for side reactions (e.g., di-bromination). | Use a slight excess of the brominating agent (e.g., NBS) to ensure full conversion of the starting material without promoting side products. |

| Temperature | Influences reaction rate and selectivity. Higher temperatures can increase the rate but may lead to undesired byproducts. rsc.org | Identify the optimal temperature that balances reaction speed with selectivity. Photochemical methods may allow for lower temperatures. gla.ac.uk |

| Concentration | Can impact reaction kinetics and, in flow chemistry, mixing efficiency. rsc.org | Determine a concentration that facilitates an efficient reaction rate while preventing precipitation or solubility issues. |

| Reaction/Residence Time | Determines the extent of conversion. Insufficient time leads to incomplete reaction; excessive time can promote byproduct formation. rsc.org | Adjust time to achieve maximum conversion of the starting material to the mono-brominated product. |

| Light Intensity (Photochemical) | Directly affects the rate of radical initiation. acs.org | Use the minimum light intensity required to maintain the desired reaction rate, which improves energy efficiency and temperature control. acs.org |

Methodologies for Analytical Purity Assessment and Isolation Efficiency

Following the synthesis, the crude product must be isolated and purified. A common and effective method for purifying this compound is column chromatography over silica (B1680970) gel, using a non-polar eluent such as hexane. guidechem.com This technique separates the desired product from the unreacted starting material and any polar byproducts.

The purity of the isolated compound is then assessed using a combination of analytical techniques. biomedres.us Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine the percentage of the main component and quantify impurities. chemcon.comalwsci.com Spectroscopic methods provide structural confirmation and further purity assessment. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for confirming the structure, with characteristic signals for the aromatic protons (singlet, ~7.09 ppm), the bromomethyl protons (singlet, ~4.39 ppm), and the tert-butyl protons (singlet, ~1.35 ppm). guidechem.com Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. biomedres.us

Table 3: Analytical Techniques for Purity Assessment

| Technique | Purpose | Information Obtained |

|---|---|---|

| Column Chromatography | Isolation and Purification | Separation of the target compound from starting materials, reagents, and byproducts. guidechem.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Determination & Quantification | Provides quantitative data on the percentage purity of the sample and detects non-volatile impurities. alwsci.com |

| Gas Chromatography (GC) | Purity Determination & Quantification | Quantifies the purity and detects volatile impurities or residual solvents. alwsci.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation & Purity Assessment | Confirms the chemical structure and can be used to estimate purity by identifying signals from impurities. guidechem.comchemcon.com |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Determines the molecular mass of the compound, confirming its identity. biomedres.us |

| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of characteristic functional groups within the molecule. chemcon.com |

Investigating the Chemical Reactivity and Mechanistic Pathways of 4 Bromomethyl 2,6 Di Tert Butylpyridine

Nucleophilic Substitution Reaction Profiles at the Bromomethyl Center

The primary reaction pathway for the 4-(bromomethyl) group is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. This reaction occurs at an sp³-hybridized carbon, analogous to a benzylic bromide, and is subject to the classical mechanistic principles of SN1 and SN2 reactions.

While not directly attached to the electrophilic carbon, the flanking tert-butyl groups exert a substantial steric influence on the reaction environment. In an SN2 reaction, the nucleophile must approach the carbon atom from the side opposite the leaving group (back-side attack). libretexts.org The transition state of an SN2 reaction is highly crowded, involving five groups around the central carbon. libretexts.org The presence of the bulky tert-butyl groups on the adjacent pyridine (B92270) ring, while not preventing this approach entirely, significantly narrows the trajectory for the incoming nucleophile. This steric hindrance raises the energy of the crowded transition state, which in turn increases the activation energy and dramatically decreases the reaction rate. libretexts.org

Textbook examples often highlight that steric hindrance at the electrophilic carbon is a key factor in determining SN2 reaction rates. libretexts.orgnih.gov For 4-(bromomethyl)-2,6-di-tert-butylpyridine, the hindrance is not directly on the reacting carbon but on the adjacent ring positions. This "remote" steric hindrance is still effective at impeding the approach of nucleophiles, making SN2 reactions significantly slower than for less substituted analogues like 4-(bromomethyl)pyridine (B1298872).

| Substrate | Steric Hindrance at Ortho Positions | Expected Relative Rate of SN2 Reaction |

|---|---|---|

| 4-(Bromomethyl)pyridine | Low (Hydrogen atoms) | Fast |

| 4-(Bromomethyl)-2,6-dimethylpyridine | Moderate (Methyl groups) | Intermediate |

| This compound | Extreme (tert-Butyl groups) | Very Slow |

The steric environment of this compound imposes significant limitations on the types of nucleophiles that can react effectively at the bromomethyl center. The success and rate of the substitution are inversely proportional to the steric bulk of the nucleophile.

Small Nucleophiles: Small, unhindered nucleophiles such as cyanide (CN⁻), azide (B81097) (N₃⁻), and primary amines can access the electrophilic carbon, although the reaction rates are still expected to be lower than for unhindered substrates.

Bulky Nucleophiles: Larger, more sterically demanding nucleophiles, such as tertiary amines, secondary alkoxides (e.g., isopropoxide), or organometallic reagents with bulky ligands, will face severe difficulty in approaching the reaction center. In these cases, reaction rates may be impractically slow, or the reaction may fail to proceed altogether.

| Nucleophile Class | Example | Steric Bulk | Predicted Reactivity |

|---|---|---|---|

| Small Anionic | Azide (N₃⁻) | Low | Slow to Moderate |

| Small Neutral | Ammonia (NH₃) | Low | Slow |

| Bulky Anionic | Potassium tert-butoxide (t-BuOK) | High | Very Slow / No Reaction |

| Bulky Neutral | Triethylamine (Et₃N) | High | Very Slow / No Reaction |

| Soft Nucleophiles | Thiocyanate (SCN⁻) | Moderate | Slow |

Advanced Coupling Reactions Involving the Bromine Atom

The bromine atom in this compound is on an sp³-hybridized carbon. This makes it a substrate for nucleophilic substitution rather than the typical palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira, which require an sp²-hybridized carbon-halogen bond (e.g., an aryl or vinyl halide). researchgate.netnih.gov

However, the compound can be envisioned as a precursor for organometallic reagents. For example, conversion to an organozinc or organomagnesium species could potentially allow it to participate in Negishi or Kumada coupling reactions. The steric hindrance of the pyridine core would remain a significant challenge, likely requiring specialized catalysts or harsh reaction conditions to achieve efficient coupling.

If one considers the related structure, 4-bromo-2,6-di-tert-butylpyridine , where the bromine is directly attached to the sp²-hybridized ring carbon, the challenges of modern coupling reactions can be better illustrated. In such a case, oxidative addition of the C-Br bond to a palladium(0) catalyst would be the first step. The extreme steric bulk of the ortho tert-butyl groups would severely hinder the approach of the bulky phosphine-ligated palladium catalyst to the C-Br bond, making this initial step very difficult and likely requiring highly active, specialized catalyst systems to proceed efficiently.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Ullmann)

Detailed experimental data on the participation of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann cross-coupling reactions are notably scarce in the peer-reviewed literature. This lack of data is likely attributable to the challenging nature of activating this sterically congested substrate under typical cross-coupling conditions. The bulky tert-butyl groups flanking the nitrogen atom can impede the oxidative addition of palladium into the C-Br bond of the bromomethyl group and also hinder the coordination of the pyridine nitrogen to the metal center, a step that can be influential in the catalytic cycle.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. While there are no specific reports on the Suzuki-Miyaura coupling of this compound, studies on related sterically hindered aryl and heteroaryl halides provide some insight. For instance, the coupling of other brominated pyridines, even those with bulky substituents, has been achieved, often requiring specialized ligands and robust reaction conditions to overcome steric challenges. A 4,4'-di-tert-butyl-2,2'-dipyridylpalladium(II) dichloride complex has demonstrated high efficiency in the Suzuki coupling of aryl iodides and bromides asianpubs.org. This suggests that with the appropriate choice of a highly active catalyst system, coupling at the benzylic-like position of this compound might be feasible, though likely with lower efficiency than less hindered substrates.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura reaction, the steric hindrance in this compound presents a significant barrier to this transformation. The coordination of the amine to the palladium center and the subsequent reductive elimination are critical steps that can be sterically impeded. Research on the Buchwald-Hartwig amination of other challenging substrates, such as unprotected five-membered heterocyclic bromides, has shown that newly developed bulky biarylphosphine ligands can facilitate these difficult couplings under mild conditions nih.gov. This suggests that a carefully selected, highly active catalyst system might be capable of promoting the amination of this compound.

Ullmann Condensation:

The classic Ullmann condensation, typically a copper-catalyzed reaction, is often employed for the formation of C-O, C-N, and C-S bonds and can sometimes be effective for substrates that are challenging for palladium-catalyzed systems organic-chemistry.org. The mechanism of the Ullmann reaction differs from that of palladium-catalyzed couplings and may be less sensitive to the specific steric environment around the nitrogen atom of the pyridine ring, focusing more on the reactivity of the carbon-bromine bond. While no specific examples with this compound are reported, the Ullmann reaction's utility with other sterically hindered aryl halides suggests it could be a viable, albeit likely high-temperature, method for transformations involving this compound mdpi.com.

| Coupling Reaction | Key Challenges for this compound | Potential Solutions |

| Suzuki-Miyaura | Steric hindrance impeding oxidative addition and catalyst coordination. | Use of highly active palladium catalysts with bulky, electron-rich ligands. |

| Buchwald-Hartwig | Steric hindrance affecting amine coordination and reductive elimination. | Application of specialized bulky biarylphosphine ligands and optimized reaction conditions. |

| Ullmann | Potentially harsh reaction conditions (high temperatures). | Use of modern, more active copper catalyst systems. |

Other Transition Metal-Mediated Transformations

Other Transformations of the Pyridine Nucleus and Alkyl Substituents

The reactivity of the 2,6-di-tert-butylpyridine (B51100) moiety is well-characterized by its sterically hindered nitrogen atom, which acts as a non-nucleophilic base. This property makes the pyridine nitrogen itself generally unreactive towards alkylation or coordination to all but the smallest electrophiles, such as a proton.

Transformations of the pyridine nucleus in such hindered systems are challenging. Nucleophilic aromatic substitution on the pyridine ring is unlikely unless activated by strong electron-withdrawing groups, which are absent in this case. Electrophilic substitution on the pyridine ring is also difficult due to the deactivating effect of the nitrogen atom, although reactions at the 3- and 5-positions might be possible under forcing conditions.

The bromomethyl group, being a benzylic-like bromide, is the most reactive site for nucleophilic substitution. Reactions with various nucleophiles such as amines, alcohols, and thiols would be expected to proceed at this position, provided the nucleophile is not overly bulky itself. The steric hindrance from the adjacent tert-butyl groups would likely slow the rate of these S(_N)2 reactions compared to unhindered analogues.

Radical Reactions and Photochemical Activation

The benzylic-like position of the bromomethyl group in this compound makes it a candidate for radical reactions. Homolytic cleavage of the C-Br bond can be initiated by radical initiators (e.g., AIBN) or by photochemical activation.

Radical Reactions:

The generation of a 2,6-di-tert-butylpyridyl-4-methyl radical could allow for subsequent C-C bond formation with radical acceptors or participation in radical chain processes. For instance, radical bromination of the precursor, 2,6-di-tert-butyl-4-methylpyridine (B104953), using reagents like N-bromosuccinimide (NBS) under photochemical or thermal conditions is the likely method for the synthesis of this compound itself. The stability of the resulting benzylic-type radical would favor substitution at the 4-methyl position.

Photochemical Activation:

Photochemical methods can provide alternative pathways for the functionalization of pyridines. Recent studies have shown that pyridinyl radicals, generated through single-electron reduction of pyridinium (B92312) ions, can undergo coupling with various radical species acs.org. While not directly demonstrated for this compound, photochemical activation of the C-Br bond could lead to the formation of a pyridyl-stabilized radical intermediate. This intermediate could then be trapped by various radicalophiles. For example, photochemical benzylic bromination using bromotrichloromethane (B165885) (BrCCl(_3)) has been shown to be effective for electron-rich aromatic substrates in continuous flow systems, which could be a relevant approach for the synthesis of the title compound rsc.orgresearchgate.net.

| Transformation Type | Expected Reactivity of this compound |

| Nucleophilic Substitution at Bromomethyl Group | Favorable, but potentially slow due to steric hindrance. |

| Pyridine Ring Alkylation/Coordination | Highly disfavored due to steric hindrance. |

| Radical Substitution at Bromomethyl Group | Favorable for C-Br bond homolysis to form a stabilized radical. |

| Photochemical Activation | Potential for C-Br bond cleavage and subsequent radical reactions. |

Applications of 4 Bromomethyl 2,6 Di Tert Butylpyridine in Cutting Edge Chemical Research

Role as a Versatile Organic Building Block in Multistep Syntheses

The strategic placement of a reactive bromomethyl handle on a sterically congested pyridine (B92270) framework makes 4-(Bromomethyl)-2,6-di-tert-butylpyridine an invaluable synthon for elaborate organic synthesis. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups.

Accessing Complex Polyfunctionalized Pyridine Architectures

The development of new synthetic methodologies is crucial for accessing novel chemical space. Pyridine derivatives are significant scaffolds in medicinal chemistry and materials science. The compound this compound acts as a key intermediate in the synthesis of more complex, polyfunctionalized pyridines. The bromomethyl group at the 4-position is readily converted into other functionalities such as alcohols, ethers, amines, and nitriles through straightforward substitution reactions. This reactivity allows for the sequential and controlled addition of various substituents, leading to the creation of intricate pyridine-based molecules that would be challenging to access through other synthetic routes. For instance, reaction with primary or secondary amines can introduce new side chains, while reaction with cyanide affords a route to carboxylic acid derivatives.

Synthesis of Conjugated Systems and Molecular Scaffolds

The construction of conjugated systems is a cornerstone of materials science, with applications in organic electronics and photonics. The 2,6-di-tert-butylpyridine (B51100) core provides significant steric protection, which can enhance the solubility and stability of larger molecular scaffolds. By utilizing the bromomethyl group, this robust pyridine unit can be incorporated into extended π-conjugated systems. Palladium-catalyzed cross-coupling reactions, such as Sonogashira or Stille couplings, can be employed on derivatives of the pyridine core to link it with other aromatic or unsaturated moieties. The bulky tert-butyl groups play a critical role in these larger structures by preventing undesirable intermolecular interactions and aggregation, thereby preserving the desired electronic properties of the individual molecules in the solid state or in solution.

Design and Synthesis of Ligands for Coordination Chemistry and Catalysis

In the realm of coordination chemistry, the design of ligands is paramount to controlling the properties and reactivity of metal complexes. The unique steric and electronic features of this compound make it an exceptional precursor for a new class of bulky ligands.

Development of Sterically Encumbered Ligands for Metal Complexes

Sterically demanding ligands are essential for stabilizing reactive metal centers and for promoting specific catalytic pathways. The two tert-butyl groups adjacent to the nitrogen donor atom in the 2,6-di-tert-butylpyridine framework create a highly congested coordination environment. This steric hindrance can prevent the dimerization or decomposition of metal complexes and can create a well-defined pocket around the metal center. The bromomethyl group provides a convenient attachment point to link this bulky pyridine headgroup to other donor atoms, creating multidentate, sterically encumbered ligands. For example, reaction with phosphines, amines, or other pyridyl units can yield pincer-type or tripodal ligands that enforce specific geometries and coordination numbers on a metal ion.

Table 1: Examples of Ligand Architectures Derived from this compound

| Ligand Type | Synthetic Approach | Potential Metal Coordination |

|---|---|---|

| Bidentate (N, P) | Reaction with a phosphine (B1218219) nucleophile (e.g., LiPPh₂) | Palladium, Platinum, Rhodium |

| Tridentate (N, N', N'') | Reaction with di(2-pyridyl)amine | Iron, Cobalt, Ruthenium |

Catalytic Applications in Organic Transformations

Metal complexes featuring sterically bulky ligands often exhibit unique catalytic activities and selectivities. bohrium.commdpi.com The encumbered environment created by the 2,6-di-tert-butylpyridine moiety can influence substrate approach and transition state energies, leading to enhanced selectivity in catalytic reactions such as cross-coupling, hydrogenation, and polymerization. nih.govnih.gov For instance, a palladium complex bearing a ligand derived from this pyridine scaffold could create a sterically controlled active site, potentially favoring the formation of a specific isomer in Suzuki or Heck coupling reactions. The robustness conferred by the bulky groups can also lead to more stable catalysts with longer lifetimes and higher turnover numbers.

Contributions to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design of systems held together by non-covalent interactions. The defined geometry and functionalizability of this compound make it an excellent candidate for programming molecular self-assembly. nih.govnih.govlongdom.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium |

| Platinum |

| Rhodium |

| Iron |

| Cobalt |

| Ruthenium |

| Nickel |

Integration into Host-Guest Systems and Molecular Receptors

While direct literature specifically detailing the integration of this compound into host-guest systems is not extensively available, the principles of supramolecular chemistry allow for informed postulation of its role. Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule or ion through non-covalent interactions. The design of host molecules with specific recognition properties is a key area of research.

The 2,6-di-tert-butylpyridine moiety is a significant component for designing molecular receptors due to its steric bulk. This steric hindrance can create well-defined cavities and influence the binding selectivity of a host molecule. The bromomethyl group on this compound serves as a reactive handle to covalently attach this sterically hindered pyridine unit to larger macrocyclic platforms commonly used as hosts, such as calixarenes, cyclodextrins, or cucurbiturils.

Similarly, attaching this compound to cyclodextrins could modify their hydrophobic cavity, introducing new binding sites and altering their guest selectivity nih.gov. The interplay of the hydrophobic cyclodextrin (B1172386) cavity and the functional pyridine unit could lead to complex receptors for sensing or catalytic applications.

Design of Functional Supramolecular Architectures

Supramolecular architectures are complex, ordered structures formed by the self-assembly of molecular building blocks through non-covalent interactions. The geometry and functionality of the building blocks dictate the final structure and properties of the assembly. Sterically hindered pyridine derivatives, such as 2,6-di-tert-butylpyridine, are valuable components in the design of these architectures because their bulky substituents can direct the self-assembly process.

The pyridine nitrogen atom can participate in hydrogen bonding or metal coordination, which are the primary driving forces for self-assembly. By strategically placing this sterically demanding group within a molecule, chemists can control the directionality and dimensionality of the resulting supramolecular structure. For example, the formation of helical or tweezer-type structures has been observed with oligomers containing pyridine units, where the steric interactions guide the folding of the molecule to create specific binding cavities rsc.org. The introduction of the 2,6-di-tert-butylpyridine moiety via this compound could be a powerful strategy to induce similar controlled folding and assembly in synthetic systems.

Development of Advanced Materials and Polymer Applications

The ability to modify and functionalize polymers is crucial for the development of advanced materials with tailored properties. This compound provides a reactive tool for the chemical modification of polymer chains and surfaces.

Functionalization of Polymeric Matrices for Specific Properties

The functionalization of polymers involves the introduction of specific chemical groups to alter their physical, chemical, or biological properties beilstein-journals.orgnih.gov. The bromomethyl group of this compound is a versatile electrophile that can readily react with nucleophilic sites on a polymer backbone or with monomers to be incorporated during polymerization.

This "grafting" of the 2,6-di-tert-butylpyridine moiety onto a polymer can impart a range of new properties. For example, it can be used to:

Introduce Steric Bulk: The large di-tert-butyl groups can increase the free volume of a polymer, potentially affecting its glass transition temperature and mechanical properties.

Provide a Basic Site: The pyridine nitrogen can act as a proton scavenger or a ligand for metal catalysts, making the functionalized polymer useful in catalysis or as a responsive material.

Create a Precursor for Charged Groups: The pyridine nitrogen can be quaternized to introduce a permanent positive charge, transforming the polymer into an anion-exchange material.

One example of a related functionalization involves the reaction of polypropylene-graft-maleic anhydride (B1165640) with nucleophiles like 4-(3-aminopropyl)-2,6-di-tert-butylphenol to covalently link sterically hindered phenolic antioxidants to the polymer backbone cnr.it. A similar strategy could be employed with an amino-functionalized derivative of 2,6-di-tert-butylpyridine, which could be synthesized from this compound. This approach is used to enhance the long-term stability of the polymer by preventing the leaching of the stabilizing moieties.

Applications in Energy Storage and Membrane Technologies (e.g., Vanadium Redox Flow Batteries)

A particularly promising application for polymers functionalized using precursors like this compound is in the field of energy storage, specifically in Vanadium Redox Flow Batteries (VRFBs). VRFBs are a type of rechargeable battery that stores energy in two liquid electrolytes containing different vanadium ion species nih.gov. A key component of the VRFB is the ion-exchange membrane, which separates the two electrolytes while allowing the transport of charge-carrying ions to complete the electrical circuit.

Anion exchange membranes (AEMs) are being extensively studied for VRFB applications. AEMs contain positively charged functional groups that can repel the positively charged vanadium ions through a phenomenon known as the Donnan exclusion effect mdpi.commdpi.comrsc.org. This repulsion minimizes the crossover of vanadium ions between the two half-cells, which is a major cause of capacity loss and reduced battery efficiency mdpi.com.

The synthesis of AEMs often involves the introduction of quaternary ammonium (B1175870) groups onto a stable polymer backbone. A common method to achieve this is through the bromomethylation of the polymer, followed by quaternization with an amine. For example, bromomethylated poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) is a frequently used precursor for AEMs semanticscholar.org. The bromomethyl groups are reacted with amines, such as 1,2,4,5-tetramethylimidazole, to create positively charged imidazolium (B1220033) cations that act as the anion exchange sites semanticscholar.org.

By analogy, this compound could be used to functionalize polymer backbones, which could then be quaternized at the pyridine nitrogen to create pyridinium-based AEMs. The steric hindrance provided by the di-tert-butyl groups could potentially enhance the chemical stability of the pyridinium (B92312) cation in the harsh acidic and oxidative environment of a VRFB.

The performance of AEMs in VRFBs is evaluated based on several key metrics, including ion exchange capacity (IEC), ionic conductivity, vanadium ion permeability, and the resulting battery efficiencies (coulombic, voltage, and energy efficiency).

| Membrane Type | Ion Exchange Capacity (meq/g) | Ionic Conductivity (mS/cm) | VO2+ Permeability (cm2/min) | Coulombic Efficiency (%) | Energy Efficiency (%) | Reference |

| Quaternary Ammonium Functionalized Radel | 2.0 | - | - | >95 | ~77 | nih.gov |

| Quaternized Poly(phthalazinone ether ketone) | - | - | - | ~100 | - | mdpi.com |

| Imidazolium-based FPAEOM | 2.2 | 22.0 | 6.8 x 10-7 | >92 | >86 | nih.gov |

| Piperidinium-based PTP-CHPTMA | - | - | 1.21 x 10-8 | ~100 | >Nafion 115 | acs.org |

This table presents data for various quaternary ammonium-based anion exchange membranes to illustrate typical performance metrics in Vanadium Redox Flow Batteries.

As shown in the table, AEMs with quaternary ammonium groups can achieve very high coulombic efficiencies, often exceeding 95% and approaching 100%, which is a direct result of effective vanadium ion blocking by the Donnan exclusion mechanism nih.govacs.org. The energy efficiency, which is a product of coulombic and voltage efficiencies, is also competitive, with values often exceeding those of standard cation exchange membranes like Nafion under certain operating conditions nih.govacs.org. The development of novel AEMs using robust functional groups, potentially derived from sterically hindered pyridines, is a key strategy for advancing VRFB technology.

Computational and Theoretical Investigations of 4 Bromomethyl 2,6 Di Tert Butylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(bromomethyl)-2,6-di-tert-butylpyridine, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

A study on the closely related molecule, 2,6-bis(bromomethyl)pyridine, using DFT with the B3LYP functional and 6-311G(d,p) basis set, provides insights that can be extrapolated to the title compound. The calculations reveal the optimized geometry and vibrational frequencies. A key finding from such studies is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, with a smaller gap generally indicating higher reactivity.

For this compound, the electron-donating nature of the tert-butyl groups and the electron-withdrawing nature of the bromomethyl group and the pyridine (B92270) ring nitrogen influence the electronic distribution. DFT calculations would likely show a significant polarization of the C-Br bond in the bromomethyl group, making the carbon atom electrophilic and susceptible to nucleophilic attack. The calculated dipole moment for a related brominated pyridine derivative was found to be significant, indicating a polar nature which influences its solubility and interactions with other polar molecules.

Table 1: Calculated Electronic Properties of a Related Pyridine Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | 4.2863 Debye | Indicates a high degree of polarity, influencing intermolecular interactions. |

| HOMO Energy | - | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | - | Relates to the electron-accepting ability of the molecule. |

Note: Specific HOMO/LUMO values for this compound would require dedicated calculations, but the principles from related compounds are illustrative.

Conformational Analysis and Steric Environment Characterization

The presence of two bulky tert-butyl groups at the 2 and 6 positions of the pyridine ring in this compound creates a unique and highly sterically hindered environment. Conformational analysis, which can be performed using computational methods like molecular mechanics or DFT, is essential to understand the preferred three-dimensional arrangement of the atoms and the resulting steric constraints.

The tert-butyl groups significantly restrict rotation around the bonds connecting them to the pyridine ring. This steric hindrance has profound effects on the molecule's reactivity. For instance, the lone pair of electrons on the nitrogen atom is shielded by the bulky substituents, which reduces its basicity and nucleophilicity compared to unhindered pyridines. Studies on 2,6-di-tert-butylpyridine (B51100) have shown that it is an unusually weak base due to the steric strain that would be introduced upon protonation of the nitrogen atom. researchgate.net This steric hindrance also influences the reactivity of the bromomethyl group at the 4-position. While this group is electronically activated for nucleophilic substitution, the approach of a nucleophile can be sterically impeded by the flanking tert-butyl groups, depending on the size of the nucleophile and the reaction conditions.

Computational models can predict the bond angles and dihedral angles of the lowest energy conformers. For this compound, the orientation of the bromomethyl group relative to the pyridine ring will be a key conformational feature. The steric repulsion between the bromomethyl group and the tert-butyl groups will influence the rotational barrier of the C-C bond connecting the methyl group to the ring.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is a valuable tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. The primary reaction pathway for this compound is expected to be nucleophilic substitution at the benzylic carbon of the bromomethyl group. This reaction would likely proceed through a bimolecular nucleophilic substitution (S(_N)2) mechanism.

In an S(_N)2 reaction, a nucleophile attacks the electrophilic carbon atom, and the leaving group (in this case, the bromide ion) departs simultaneously in a single, concerted step. nih.gov Computational modeling of this process would involve locating the transition state structure on the potential energy surface. The transition state for an S(_N)2 reaction is characterized by a trigonal bipyramidal geometry at the central carbon atom, with the nucleophile and the leaving group in apical positions. nih.gov

The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For this compound, the steric hindrance from the ortho tert-butyl groups could raise the energy of the transition state, thereby slowing the reaction rate compared to a less hindered substrate. libretexts.orgsciforum.netnih.gov Computational studies can quantify this steric effect on the activation barrier. DFT calculations can be employed to model the potential energy surface of the reaction, providing detailed information about the energies of the reactants, transition state, and products. nih.gov

Table 2: Key Features of a Modeled S(_N)2 Reaction Pathway

| Feature | Description | Impact of Steric Hindrance |

|---|---|---|

| Reactants | This compound and a nucleophile. | Steric bulk may influence the approach of the nucleophile. |

| Transition State | A high-energy, short-lived species with a five-coordinate carbon. | Energy is increased by steric repulsion between the nucleophile, leaving group, and tert-butyl groups. |

Quantitative Structure-Activity Relationships (QSAR) for Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For derivatives of this compound, QSAR models could be developed to predict their efficacy in various applications, such as in medicinal chemistry or materials science.

A QSAR study typically involves a set of molecules with known activities. For each molecule, a series of molecular descriptors are calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed activity.

For pyridine derivatives, QSAR studies have been successfully applied to predict various biological activities. A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be particularly insightful. These methods consider the three-dimensional properties of the molecules, providing a more detailed understanding of the structure-activity relationship. For example, a 3D-QSAR model could highlight the regions around the pyridine scaffold where bulky or electron-donating/withdrawing groups are favorable for a particular activity. Based on such models, new derivatives of this compound with potentially enhanced properties could be designed and prioritized for synthesis.

Advanced Analytical Techniques for Characterization of 4 Bromomethyl 2,6 Di Tert Butylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei.

High-Resolution ¹H and ¹³C NMR Investigations

High-resolution ¹H (proton) and ¹³C NMR spectroscopy are fundamental techniques for determining the precise structure of 4-(Bromomethyl)-2,6-di-tert-butylpyridine.

¹H NMR: The proton NMR spectrum of this compound is characterized by its simplicity, which reflects the molecule's symmetry. Three distinct signals are typically observed. The protons of the two bulky tert-butyl groups are chemically equivalent and appear as a sharp, intense singlet. The two equivalent protons on the pyridine (B92270) ring (at positions 3 and 5) produce another singlet, while the two protons of the bromomethyl group (CH₂) at position 4 give rise to a third singlet. The integration of these peaks—in a ratio of 18:2:2—confirms the proton count for each unique environment.

Specific chemical shift data for this compound has been reported as follows:

Pyridine Protons (H-3, H-5): δ 7.09 (s, 2H)

Bromomethyl Protons (-CH₂Br): δ 4.39 (s, 2H)

tert-Butyl Protons (-C(CH₃)₃): δ 1.35 (s, 18H)

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl Protons | 1.35 | Singlet (s) | 18H |

| Bromomethyl Protons | 4.39 | Singlet (s) | 2H |

| Pyridine Protons (H-3, H-5) | 7.09 | Singlet (s) | 2H |

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. For the parent compound, 2,6-di-tert-butyl-4-methylpyridine (B104953), five signals are observed: one for the methyl carbons of the tert-butyl groups, one for the quaternary carbons of the tert-butyl groups, one for the C-4 methyl group, and two for the pyridine ring carbons (C-2/6, C-3/5, and C-4). In this compound, the C-4 substituent carbon (-CH₂Br) would appear at a significantly different chemical shift compared to a methyl group due to the deshielding effect of the bromine atom.

Two-Dimensional NMR Techniques for Connectivity Assignments

While one-dimensional NMR is often sufficient for a simple molecule like this compound, 2D NMR techniques are invaluable for confirming assignments and elucidating the structures of more complex derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. In the parent molecule, no cross-peaks would be expected in a COSY spectrum because all proton groups are isolated spin systems (separated by quaternary carbons or the nitrogen atom).

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. For the target molecule, an HSQC spectrum would show correlations between the proton signal at δ 7.09 and the C-3/5 carbon signal, the signal at δ 4.39 and the -CH₂Br carbon signal, and the signal at δ 1.35 and the tert-butyl methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) couplings between protons and carbons. This is particularly useful for identifying connectivity across quaternary carbons. For instance, the protons of the tert-butyl groups (δ 1.35) would show correlations to the C-2/6 carbons and the quaternary carbon of the tert-butyl group itself. The bromomethyl protons (δ 4.39) would show correlations to the C-3/5 and C-4 carbons of the pyridine ring, confirming its position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₄H₂₂BrN), HRMS can easily distinguish its molecular formula from other potential formulas with the same nominal mass.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments: one for the ⁷⁹Br-containing ion (M) and one for the ⁸¹Br-containing ion (M+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

| Ion Formula | Isotope | Calculated Exact Mass |

|---|---|---|

| C₁₄H₂₂BrN | ⁷⁹Br | 283.0936 |

| ⁸¹Br | 285.0915 | |

| [C₁₄H₂₂BrN+H]⁺ | ⁷⁹Br | 284.1014 |

| ⁸¹Br | 286.0993 |

Mechanistic Studies through Isotopic Labeling and MS/MS

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of ions. A specific precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. This provides valuable information about the molecule's structure and stability.

For this compound, a primary fragmentation pathway would involve the loss of the bromine atom to form a highly stable pyridyl-methyl cation (a benzylic-type carbocation).

Proposed Fragmentation: [C₁₄H₂₂BrN]⁺˙ → [C₁₄H₂₂N]⁺ + Br˙ (m/z 283/285) → (m/z 204)

Another common fragmentation pathway for molecules with tert-butyl groups is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion.

Isotopic labeling, where an atom is replaced by its isotope (e.g., ¹H with ²H or ¹²C with ¹³C), can be used in conjunction with MS/MS to trace the pathways of atoms during fragmentation and elucidate reaction mechanisms. While specific studies on this molecule are not prevalent, this technique could be used to confirm, for example, whether the hydrogen atoms in a rearrangement reaction originate from the tert-butyl or pyridine ring positions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the spectra would be dominated by vibrations from the substituted pyridine ring and the aliphatic tert-butyl and bromomethyl groups.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the tert-butyl and methyl groups appear in the 2850-3000 cm⁻¹ region.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring typically occur in the 1400-1650 cm⁻¹ region.

CH₂ and CH₃ Bending: The bending (scissoring) vibration of the CH₂ group is expected around 1465 cm⁻¹, while symmetric and asymmetric bending vibrations for the CH₃ groups of the tert-butyl moiety appear around 1365 cm⁻¹ and 1450 cm⁻¹, respectively.

C-Br Stretching: The C-Br stretching vibration is typically weak in IR but stronger in Raman. It is found in the fingerprint region, usually between 500 and 700 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1650 | Medium-Strong |

| CH₂ Scissoring | ~1465 | Medium |

| CH₃ Bending | 1365 - 1450 | Medium-Strong |

| C-Br Stretch | 500 - 700 | Medium (IR), Strong (Raman) |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, single-crystal X-ray diffraction provides invaluable information regarding its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, analysis of closely related sterically hindered pyridines, such as 2,6-di-tert-butylpyridine (B51100), provides significant insight into the expected structural features. The bulky tert-butyl groups are known to impose significant steric strain, which influences the geometry of the pyridine ring and the conformation of its substituents.

In a hypothetical crystallographic study of this compound, a suitable single crystal would be grown, typically by slow evaporation of a solvent, and irradiated with monochromatic X-rays. The resulting diffraction pattern would be analyzed to build a model of the electron density, from which the atomic positions are determined.

Expected Structural Features and Data: The analysis would yield precise data on:

Molecular Conformation: The orientation of the bromomethyl group relative to the pyridine ring and the rotational conformation of the tert-butyl groups.

Bond Lengths and Angles: Confirmation of the C-Br, C-C, and C-N bond lengths, which can indicate electronic effects and strain.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, highlighting any significant intermolecular interactions such as halogen bonding (C-Br···N or C-Br···π) or van der Waals forces.

A representative data table for a hypothetical crystal structure determination of this compound is presented below.

| Parameter | Hypothetical Value | Description |

| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at right angles. |

| Space Group | P2₁2₁2₁ | A common non-centrosymmetric space group for chiral or resolved molecules. |

| a (Å) | 10.5 | Unit cell dimension along the a-axis. |

| b (Å) | 12.8 | Unit cell dimension along the b-axis. |

| c (Å) | 11.2 | Unit cell dimension along the c-axis. |

| α, β, γ (°) | 90, 90, 90 | Unit cell angles. |

| Volume (ų) | 1505.3 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| C-Br Bond Length (Å) | 1.95 | The distance between the carbon of the methyl group and the bromine atom. |

| C-Pyridine-C Angle (°) | 118.5 | The angle within the pyridine ring, which may be distorted by steric hindrance. |

This structural information is crucial for rationalizing the compound's reactivity and physical properties.

Chromatographic Methods (GC, HPLC) for Reaction Monitoring and Purification Optimization

Chromatographic techniques are indispensable tools for the synthesis and purification of this compound. This compound is typically synthesized via the radical bromination of its precursor, 2,6-di-tert-butyl-4-methylpyridine, often using N-bromosuccinimide (NBS) as the brominating agent. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are vital for monitoring the progress of this reaction and for guiding the optimization of purification protocols, such as column chromatography.

These methods allow for the separation and quantification of the starting material, the desired product, and potential byproducts. Key components in a typical reaction mixture include:

Starting Material: 2,6-di-tert-butyl-4-methylpyridine

Product: this compound

Byproducts: Potentially 4-(dibromomethyl)-2,6-di-tert-butylpyridine or unreacted NBS and its byproduct, succinimide.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound and its precursor.

In the context of its synthesis, GC-MS serves two primary purposes:

Purity Assessment: It can effectively separate the product from the more volatile starting material and identify any volatile impurities.

Byproduct Identification: The mass spectrometer provides mass-to-charge ratios and fragmentation patterns for each separated component, enabling the structural identification of reaction byproducts, such as the dibrominated species.

A typical GC-MS analysis would involve injecting a dilute solution of the reaction mixture onto a capillary column (e.g., a nonpolar DB-5 or HP-5 column). The components would be separated based on their boiling points and interaction with the stationary phase.

Typical GC-MS Parameters:

| Parameter | Example Value | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | Provides separation of analytes based on volatility and polarity. |

| Carrier Gas | Helium | Transports the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | Separates components based on their boiling points. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecules for structural identification. |

| Mass Range | 50-400 m/z | Detects the mass fragments of the compounds of interest. |

The resulting chromatogram would show distinct peaks for the starting material and the product, with retention times differing due to the higher molecular weight and boiling point of the brominated compound. The mass spectrum of the product peak would show a characteristic isotopic pattern for bromine (79Br and 81Br in an approximate 1:1 ratio), confirming its identity.

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a compound like this compound, which is less volatile than its precursor, reverse-phase HPLC (RP-HPLC) is an excellent method for reaction monitoring and purity analysis.

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The more nonpolar a compound is, the more strongly it will be retained on the column, leading to a longer retention time. The introduction of a bromine atom in place of a hydrogen atom increases the molecular weight and often the hydrophobicity of the molecule, leading to a longer retention time for this compound compared to its methyl-pyridine precursor.

This technique is particularly useful for:

Reaction Monitoring: Small aliquots can be taken from the reaction mixture over time to track the disappearance of the starting material and the appearance of the product, allowing for the determination of the reaction endpoint.

Purification Optimization: HPLC can be used to analyze fractions collected from preparative column chromatography to assess their purity and decide which fractions to combine.

Quantitative Analysis: By using a calibrated standard, HPLC can accurately determine the concentration and purity of the final product.

While a specific, validated HPLC method for this compound is not widely published, a suitable method can be adapted from methods used for its precursor, 2,6-di-tert-butyl-4-methylpyridine.

Representative RP-HPLC Method Parameters:

| Parameter | Example Value | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard reverse-phase column offering good resolution for nonpolar compounds. |

| Mobile Phase | Acetonitrile and Water (e.g., 80:20 v/v) with 0.1% TFA | A polar mobile phase for eluting nonpolar analytes. TFA improves peak shape. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical separations. |

| Detection | UV at 254 nm or 280 nm | The pyridine ring absorbs UV light, allowing for sensitive detection. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

Using such a method, one would expect the starting material (2,6-di-tert-butyl-4-methylpyridine) to elute first, followed by the more retained product, this compound. The presence of any dibrominated byproduct would likely result in a third, even later-eluting peak.

Emerging Research Frontiers and Future Directions for 4 Bromomethyl 2,6 Di Tert Butylpyridine

Development of Sustainable and Green Synthetic Methodologies

The growing emphasis on environmentally benign chemical processes has spurred research into sustainable and green synthetic methodologies for a wide range of compounds, including pyridine (B92270) derivatives. While specific green synthesis routes for 4-(bromomethyl)-2,6-di-tert-butylpyridine are still in early stages of exploration, the broader principles of green chemistry are being actively applied to the synthesis of related sterically hindered pyridines.

Current research focuses on several key areas to make the synthesis of such molecules more sustainable:

Atom Economy: Traditional multi-step syntheses are being re-evaluated to improve atom economy. One-pot reactions and tandem catalysis approaches are being explored to reduce the number of synthetic steps, minimize waste generation, and decrease the use of auxiliary reagents.

Alternative Solvents: Efforts are underway to replace hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. Solvent-free reaction conditions are also a significant area of investigation.

Catalytic Routes: The development of novel catalysts that can facilitate the synthesis with higher efficiency and selectivity under milder conditions is a primary goal. This includes the use of heterogeneous catalysts that can be easily recovered and recycled, reducing waste and cost.

Renewable Feedstocks: Long-term sustainability goals involve the use of renewable feedstocks to replace petroleum-based starting materials. While challenging for complex aromatic structures, this remains an active area of research for the broader chemical industry.

| Green Chemistry Principle | Application in Pyridine Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances wherever possible. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Using renewable raw materials or feedstocks whenever technically and economically practicable. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

Exploration of Novel Catalytic Systems Utilizing the Pyridine Scaffold

The sterically hindered nature of the 2,6-di-tert-butylpyridine (B51100) core makes it an intriguing ligand scaffold for the development of novel catalytic systems. The bulky tert-butyl groups can create a unique steric environment around a metal center, influencing the selectivity and reactivity of the catalyst. The 4-(bromomethyl) group provides a convenient attachment point for further functionalization, allowing for the synthesis of a diverse range of ligands and catalysts.

Future research in this area is expected to focus on:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective transformations is a major goal in organic synthesis. By introducing chiral moieties through the bromomethyl group, new ligands can be designed for asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

Frustrated Lewis Pairs (FLPs): The non-nucleophilic basicity of the 2,6-di-tert-butylpyridine nitrogen, combined with a Lewis acidic center, could lead to the formation of novel FLPs. These systems are known to activate small molecules like H₂, CO₂, and olefins, opening up new avenues for catalysis.

Single-Site Catalysis: Anchoring this compound derivatives onto solid supports can lead to the development of single-site heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

| Catalyst Type | Potential Application |

| Chiral Metal Complexes | Asymmetric synthesis of pharmaceuticals and fine chemicals. |

| Frustrated Lewis Pairs | Activation of small molecules for hydrogenation and carbon dioxide fixation. |

| Supported Catalysts | Green and sustainable chemical processes with easy catalyst recovery. |

Integration into Advanced Functional Materials for Diverse Applications

The unique structural features of this compound make it a promising candidate for incorporation into advanced functional materials. The reactive bromomethyl group allows for its covalent attachment to polymers, surfaces, and other molecular frameworks, while the sterically hindered pyridine unit can impart specific properties to the resulting material.

Emerging applications in materials science include:

Polymer Chemistry: The compound can be used as a monomer or a functionalizing agent to introduce sterically demanding and basic sites into polymer chains. This can influence the polymer's physical properties, such as its thermal stability and solubility, and can also be used to create materials with catalytic or ion-binding capabilities.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen can act as a ligand to coordinate with metal ions, forming porous MOFs. The steric bulk of the di-tert-butyl groups can influence the pore size and geometry of the MOF, potentially leading to materials with selective gas adsorption or separation properties. The bromomethyl group can be further modified post-synthesis to introduce additional functionalities within the MOF pores.

Surface Modification: The bromomethyl group can be used to graft the sterically hindered pyridine onto the surface of materials like silica (B1680970) or gold nanoparticles. This can be used to alter the surface properties, for example, to create non-nucleophilic basic surfaces for catalysis or to prevent aggregation of nanoparticles.

Interdisciplinary Collaborations in Chemical Biology and Nanoscience

The distinct properties of this compound are also attracting interest in the interdisciplinary fields of chemical biology and nanoscience. The combination of steric hindrance and a reactive handle opens up possibilities for creating novel molecular tools and nanomaterials.

Chemical Biology: The concept of bioorthogonal chemistry, where chemical reactions can occur in a biological environment without interfering with native processes, is a rapidly growing field. The steric hindrance of the 2,6-di-tert-butylpyridine moiety could be exploited to control the reactivity of attached functional groups, potentially leading to new bioorthogonal ligation strategies. The bromomethyl group allows for the attachment of this sterically demanding tag to biomolecules of interest.

Nanoscience: In the synthesis of nanoparticles, the size, shape, and stability are often controlled by the ligands bound to the nanoparticle surface. The steric bulk of 2,6-di-tert-butylpyridine derivatives can be used to control the growth of nanoparticles and prevent their aggregation. The ability to functionalize the pyridine at the 4-position provides a route to attach these sterically demanding ligands to nanoparticle surfaces. Furthermore, self-assembly of such functionalized pyridine derivatives on surfaces could lead to the formation of well-defined nanostructures with interesting electronic or catalytic properties.

| Field | Potential Application of this compound |

| Chemical Biology | Development of new bioorthogonal probes and labels. |

| Nanoscience | Control of nanoparticle size and stability; formation of self-assembled monolayers. |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Bromomethyl)-2,6-di-tert-butylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of the methyl group on a pre-functionalized pyridine scaffold. For example, analogous bromomethylpyridine derivatives (e.g., 4-(Bromomethyl)pyridine hydrobromide) are synthesized via radical bromination using N-bromosuccinimide (NBS) under controlled light or thermal conditions . Key parameters include:

- Catalyst selection : AIBN (azobisisobutyronitrile) as a radical initiator.

- Solvent : Dry CCl₄ or DCM to minimize side reactions.

- Temperature : 60–80°C for 12–24 hours.

Yield optimization requires rigorous exclusion of moisture and oxygen. Reported yields for similar compounds range from 60% to 85%, depending on steric hindrance from tert-butyl groups .

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Time | 12–24 hrs | Prolonged time increases decomposition risk |

| NBS Equivalents | 1.1–1.5 eq | Excess NBS reduces selectivity |

| Temperature | 60–80°C | Higher temps accelerate radical initiation |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl protons at δ 1.3–1.5 ppm; bromomethyl peak at δ 4.3–4.5 ppm) .

- HPLC-MS : To detect impurities (e.g., debrominated byproducts) and verify molecular ion peaks (expected m/z ≈ 300–310 for [M+H]⁺).

- Elemental Analysis : Validate C/H/N/Br ratios within ±0.3% of theoretical values.